Cas no 28178-42-9 (2,6-Diisopropylphenyl isocyanate)
2,6-Diisopropylphenyl isocyanate Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diisopropylphenyl isocyanate
- Benzene, 2-isocyanato-1,3-bis(1-methylethyl)-
- 2,6-Bis(isopropyl)phenyl isocyanate
- 2-isocyanato-1,3-di(propan-2-yl)benzene
- 2,5-DIHYDRO-5-OXO-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID PHENYLAMIDE
- 2,6-(i-Pr)2PhNCO
- 2,6-Bis(1-methylethyl)phenyl isocyanate
- Benzene,2-isocyanato-1,3-bis(1-methylethyl)
- DiethoxydiMethylsilane
- EINECS 248-885-4
- Isocyanic Acid 2,6-Diisopropylphenyl Ester
- o,o'-Diisopropylphenyl isocyanate
- Isocyanicacid, 2,6-diisopropylphenyl ester (7CI,8CI)
- 2-Isocyanato-1,3-diisopropylbenzene
- 2,6-Bis(1-methylethyl)phenylisocyanate
- 2,6-DIISOPROPYLPHENYLISOCYANATE
- Isocyanic acid, 2,6-diisopropylphenyl ester
- 1,3-Bis(1-methylethyl)-2-isocyanatobenzene
- FEUFNKALUGDEMQ-UHFFFAOYSA-N
- 2-Isocyanato-1,3-diisopropyl-benzene
- Benzene, 1,3
- AKOS015889872
- BRN 2645721
- A819364
- 2.6-diisopropylphenyl isocyanate
- 2,6-diisopropylphenylisocynate
- 2,6-Diisopropylphenyl isocyanate, 98%
- 2,6-Diisopropylphenyl-isocyanate
- W-107065
- 2,6-diisopropyl-phenylisocyanate
- MFCD00008882
- Benzene, 1,3-bis(1-methylethyl)-2-isocyanato-
- STR04916
- 9F3446A37P
- 2,6-diisopropyl phenylisocyanate
- 2-Isocyanato-1,3-diisopropylbenzene #
- EC 248-885-4
- FT-0638767
- SY049971
- 28178-42-9
- BDBM50409551
- SCHEMBL191769
- D82529
- DTXSID9051959
- 2,6 diisopropylphenyl isocyanate
- 2-isocyanato-1,3-bis(propan-2-yl)benzene
- UNII-9F3446A37P
- 2,6-diisopropyl phenyl isocyanate
- 2,6-diisopropyl-phenyl isocyanate
- 2,6-Diisopropylphenyl isocyanate, technical grade, 90%
- CHEMBL109470
- D3658
- NS00003375
- 2,6-bis (1-methylethyl)phenyl isocyanate
- DB-020217
-
- MDL: MFCD00008882
- Inchi: 1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
- InChI Key: FEUFNKALUGDEMQ-UHFFFAOYSA-N
- SMILES: O=C=NC1C(=CC=CC=1C(C)C)C(C)C
- BRN: 2645721
Computed Properties
- Exact Mass: 203.13100
- Monoisotopic Mass: 203.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 29.4
Experimental Properties
- Color/Form: Colorless transparent liquid with pungent smell
- Density: 0.951 g/mL at 25 °C(lit.)
- Boiling Point: 127°C/14mmHg(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.519(lit.)
- PSA: 29.43000
- LogP: 3.90070
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in water
2,6-Diisopropylphenyl isocyanate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H315,H317,H318,H330,H334,H335
- Warning Statement: P260,P280,P284,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3382 6.1/PG 1
- WGK Germany:2
- Hazard Category Code: 26-36/37/38-42
- Safety Instruction: S23-S26-S36/37/39-S45-S28A
- FLUKA BRAND F CODES:19-21
- RTECS:CY8545000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R21/22; R26; R36/37/38
2,6-Diisopropylphenyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Diisopropylphenyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-5g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 5g |
¥420.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 25g |
¥1595.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DD629-1g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 98% | 1g |
¥105.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D84650-5g |
2-isocyanato-1,3-di(propan-2-yl)benzene |
28178-42-9 | 98% | 5g |
¥408.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D84650-25g |
2-isocyanato-1,3-di(propan-2-yl)benzene |
28178-42-9 | 98% | 25g |
¥1718.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D84650-1g |
2-isocyanato-1,3-di(propan-2-yl)benzene |
28178-42-9 | 98% | 1g |
¥168.0 | 2023-09-08 | |
| TRC | B426688-250mg |
2,6-Diisopropylphenyl Isocyanate |
28178-42-9 | 250mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B426688-500mg |
2,6-Diisopropylphenyl Isocyanate |
28178-42-9 | 500mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B426688-2.5g |
2,6-Diisopropylphenyl Isocyanate |
28178-42-9 | 2.5g |
$ 115.00 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022734-1g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 98% | 1g |
¥92 | 2024-05-24 |
2,6-Diisopropylphenyl isocyanate Suppliers
2,6-Diisopropylphenyl isocyanate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2,6-Diisopropylphenyl isocyanate
Professional Introduction to 2,6-Diisopropylphenyl isocyanate (CAS No. 28178-42-9)
2,6-Diisopropylphenyl isocyanate, with the chemical formula C13H20N2O and CAS number 28178-42-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of isocyanates, which are highly versatile intermediates used in the synthesis of polymers, agrochemicals, and pharmaceuticals. The unique structural features of 2,6-diisopropylphenyl isocyanate, particularly its bulky isopropyl substituents and electron-withdrawing phenyl ring, contribute to its distinct reactivity and utility in various chemical transformations.
The isocyanate functional group (-N=C=O) in 2,6-diisopropylphenyl isocyanate makes it a valuable building block for the preparation of polyurethanes, polyureas, and other polymeric materials. These polymers exhibit a wide range of properties, including thermal stability, mechanical strength, and biodegradability, making them suitable for applications in coatings, adhesives, foams, and elastomers. Recent advancements in polymer chemistry have highlighted the role of isocyanates in developing novel materials with enhanced performance characteristics.
In the pharmaceutical domain, 2,6-diisopropylphenyl isocyanate has been explored as a precursor in the synthesis of bioactive molecules. The phenyl ring and isopropyl groups provide a scaffold that can be modified to target specific biological pathways. For instance, researchers have utilized derivatives of this compound to develop inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The ability to functionalize the isocyanate group with various nucleophiles allows for the creation of complex structures that mimic natural bioactive compounds.
One of the most intriguing aspects of 2,6-diisopropylphenyl isocyanate is its reactivity in cross-coupling reactions. The presence of electron-deficient aromatic rings enhances its participation in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions. These transformations have been leveraged to construct biaryl motifs that are prevalent in many pharmacologically active agents. The synthesis of such motifs using 2,6-diisopropylphenyl isocyanate as an intermediate offers a streamlined approach to accessing structurally diverse libraries for drug discovery.
The industrial applications of 2,6-diisopropylphenyl isocyanate extend beyond polymers and pharmaceuticals. In agrochemical research, this compound has been investigated as a component in the synthesis of novel pesticides and herbicides. Its structural rigidity and lipophilicity make it an effective candidate for designing molecules that interact with biological targets in plants and pests. Furthermore, the compound’s stability under various environmental conditions enhances its suitability for field applications.
Recent studies have also explored the role of 2,6-diisopropylphenyl isocyanate in material science. Researchers have demonstrated its utility in generating metal-organic frameworks (MOFs) with tailored porosity and surface properties. These MOFs find applications in gas storage, separation technologies, and catalysis. The incorporation of bulky groups into the framework architecture influences pore size and accessibility, making MOFs derived from 2,6-diisopropylphenyl isocyanate highly tunable for specific applications.
The synthesis of 2,6-diisopropylphenyl isocyanate itself presents both challenges and opportunities. Traditional methods involve phosgene or its alternatives due to the inherent instability of isocyanates. However, recent developments in catalytic processes have enabled milder synthetic routes that improve yield and safety. For instance, transition-metal-catalyzed carbonylation reactions offer a greener alternative to traditional phosgene-based methods. These advancements not only enhance the accessibility of 2,6-diisopropylphenyl isocyanate but also align with global efforts toward sustainable chemistry.
The compound’s unique electronic properties have also sparked interest in optoelectronic applications. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to form stable radicals upon reaction with nucleophiles. The resulting radicals can contribute to charge transport mechanisms in electronic devices, offering new possibilities for improving device efficiency.
In conclusion,2,6-Diisopropylphenyl isocyanate (CAS No. 28178-42-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its role as an intermediate in polymer chemistry, pharmaceutical synthesis, agrochemical development, material science, and optoelectronics underscores its importance as a research tool and industrial chemical. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements in both academic research and industrial applications.
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